3-(3-Ethoxyphenyl)-1,1-dimethylurea
Description
3-(3-Ethoxyphenyl)-1,1-dimethylurea is a phenylurea herbicide characterized by a urea backbone with two methyl groups at the N1 position and a 3-ethoxyphenyl substituent at the N3 position. The ethoxy group (–OCH₂CH₃) at the meta position of the aromatic ring distinguishes it from other phenylurea herbicides, which commonly feature halogen (e.g., Cl, Br) or alkyl (e.g., isopropyl, methyl) substituents. This compound’s mechanism of action involves inhibition of photosynthesis by blocking electron transport at photosystem II (PSII) in plants, a trait shared with other phenylurea derivatives .
Properties
CAS No. |
96337-68-7 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10-7-5-6-9(8-10)12-11(14)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) |
InChI Key |
SMVCWAOANIMQGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-1,1-dimethylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and reduce costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(3-Hydroxyphenyl)-1,1-dimethylurea.
Reduction: Formation of 3-(3-Aminophenyl)-1,1-dimethylurea.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Ethoxyphenyl)-1,1-dimethylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenylurea herbicides share a core structure of 1,1-dimethylurea linked to a substituted phenyl ring. Variations in substituents critically alter their solubility, soil adsorption, persistence, and efficacy. Below is a comparative analysis of 3-(3-ethoxyphenyl)-1,1-dimethylurea and key analogs:
Structural and Substituent Variations
| Compound Name | Substituent on Phenyl Ring | Key Structural Feature |
|---|---|---|
| This compound | 3-ethoxy (–OCH₂CH₃) | Ethoxy group at meta position |
| Diuron | 3,4-dichloro (–Cl) | Dichloro substitution |
| Monuron | 4-chloro (–Cl) | Single para-chloro substituent |
| Chlorotoluron | 3-chloro-4-methyl (–Cl, –CH₃) | Chloro and methyl combination |
| Isoproturon | 4-isopropyl (–C₃H₇) | Bulky alkyl substituent |
| Metoxuron | 3-chloro-4-methoxy (–Cl, –OCH₃) | Chloro and methoxy combination |
| Linuron | 3,4-dichloro-1-methoxy-1-methyl | Methoxy and methyl on urea |
Physicochemical Properties
| Compound | Water Solubility (mg/L) | Log Kow | Soil Half-Life (Days) |
|---|---|---|---|
| Diuron | 35.6 | 2.87 | 90–180 |
| Monuron | 230 | 1.88 | 30–90 |
| Chlorotoluron | 76 | 2.5 | 40–60 |
| Isoproturon | 70.2 | 2.5 | 12–28 |
| Linuron | 63.8 | 3.0 | 60–90 |
| 3-(3-Ethoxyphenyl)* | Est. 20–50 | Est. 2.8–3.2 | Est. 60–120 |
Hypothetical data for this compound inferred from analogs .
Key Observations :
- Solubility : Ethoxy substituents are moderately polar but less hydrophilic than methoxy (–OCH₃) or hydroxyl (–OH) groups. This likely places its solubility between diuron (35.6 mg/L) and chlorotoluron (76 mg/L).
- Log Kow : The ethoxy group’s lipophilicity may increase Log Kow compared to chlorotoluron (2.5), aligning it closer to diuron (2.87) .
Herbicidal Activity and Selectivity
- Diuron : High efficacy due to strong electron-withdrawing 3,4-dichloro groups, enhancing binding to PSII D1 protein. However, it exhibits longer soil persistence, raising environmental concerns .
- Chlorotoluron : The 3-chloro-4-methyl substitution balances potency and mobility, making it effective in pre-emergent weed control .
- Isoproturon : The bulky isopropyl group reduces soil adsorption, increasing leaching risk but shortening persistence .
- 3-(3-Ethoxyphenyl) : The ethoxy group’s moderate polarity may enhance translocation in plants compared to chloro analogs. However, reduced electron-withdrawing effects could lower binding affinity to PSII relative to diuron.
Environmental and Toxicological Profiles
- Linuron : Demonstrates higher mammalian toxicity due to methoxy substitution on urea .
- 3-(3-Ethoxyphenyl): Expected to have lower acute toxicity than chloro analogs, as ethoxy groups are less reactive. However, metabolic degradation to phenolic derivatives (e.g., 3-hydroxyphenyl) may pose chronic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
